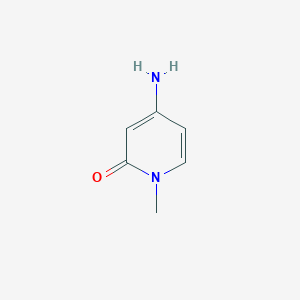

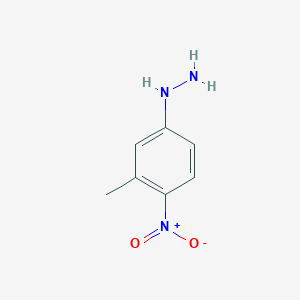

(3-Methyl-4-nitrophenyl)hydrazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest due to their applications in the development of energetic materials and pharmaceuticals. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine is synthesized through the condensation of picryl chloride with hydrazine hydrate, indicating that hydrazine can act as a nucleophile in condensation reactions with appropriate electrophiles . Similarly, reactions involving hydrazine and other nitrogen-containing nucleophiles can lead to the formation of various heterocyclic compounds, as seen in the synthesis of 3-(p-nitrophenyl)-1,4-dihydropyrido[2,1-c]-as-triazinium semiperchlorate .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be quite complex, with the potential for polymorphism as demonstrated by 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine, which crystallizes in three different polymorphic forms . The presence of multiple polymorphs indicates that slight changes in synthesis conditions can lead to significant differences in the molecular packing and overall crystal structure of these compounds.

Chemical Reactions Analysis

Hydrazine derivatives can participate in a variety of chemical reactions. For example, the reaction of hydrazine with nitrous acid leads to the formation of fluorescent derivatives, which suggests that hydrazine can be used to modify the chemical properties of other compounds to enhance their detection or alter their reactivity . This reactivity is also evident in the formation of complex heterocycles, as seen in the reaction of hydrazine with 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the crystal structure of a new hydrazine derivative, (Z)-2-((E)-3-(4-nitrophenyl)-1-ferrocenylallylidene)hydrazine carbothioamide, was determined to belong to the monoclinic P21/n space group, which provides information about its molecular geometry and potential intermolecular interactions . The energetic properties of hydrazine derivatives, such as 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, are also of interest, with studies indicating superior performance in comparison to other energetic materials .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazoles and Hydrazones

- Synthesis Pathways : (3-Methyl-4-nitrophenyl)hydrazine is utilized in synthesizing 5-hydroxy-2-pyrazolines and hydrazones. These compounds are formed through the reaction of 1,3-dicarbonyl compounds containing strong electron-withdrawing substituents with hydrazine or its monosubstituted derivatives (Zelenin et al., 2002).

Antioxidant Activity

- Antioxidant Properties : A study on p-nitrophenylhydrazone derivatives, synthesized using (3-Methyl-4-nitrophenyl)hydrazine, has shown significant antioxidant activities. These compounds were analyzed using various methods including IR, 1H- and 13C-NMR, and MS data (Yorur-Goreci et al., 2014).

Antineoplastic Agents

- Cancer Research : Various N-2 substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines, synthesized from derivatives of (3-Methyl-4-nitrophenyl)hydrazine, have been evaluated for antineoplastic activity against leukemia and melanoma, showing promising results (Hrubiec et al., 1986).

Antimicrobial and Antifungal Applications

- Antimicrobial Properties : Compounds synthesized from (3-Methyl-4-nitrophenyl)hydrazine have been screened for antibacterial and antifungal activities, exhibiting effective properties in this domain (Gondhani et al., 2013).

Antihypertensive Activity

- Blood Pressure Regulation : The reaction of (3-Methyl-4-nitrophenyl)hydrazine with various compounds has led to the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which show significant antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Electro-optic Properties

- Electro-Optic Research : Research on 1-formyl 2(4-nitrophenyl) hydrazine, a derivative of (3-Methyl-4-nitrophenyl)hydrazine, has uncovered its potential in electro-optic applications, demonstrating valuable properties such as refractive indices and optical absorption coefficients (Owen & White, 1977).

Safety And Hazards

“(3-Methyl-4-nitrophenyl)hydrazine” is classified as a flammable solid and is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .

Relevant Papers

Several papers have been published on compounds similar to “(3-Methyl-4-nitrophenyl)hydrazine” and their synthesis, properties, and applications . These papers provide valuable insights into the potential uses and future directions of research on these compounds.

Eigenschaften

IUPAC Name |

(3-methyl-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZQXGVKYRUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40523208 | |

| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-4-nitrophenyl)hydrazine | |

CAS RN |

91527-90-1 | |

| Record name | (3-Methyl-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40523208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

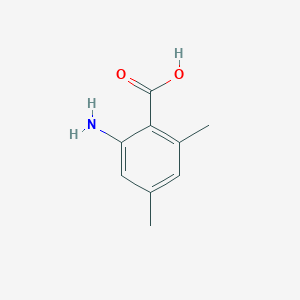

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

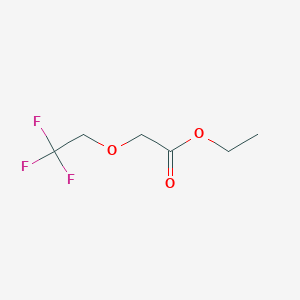

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

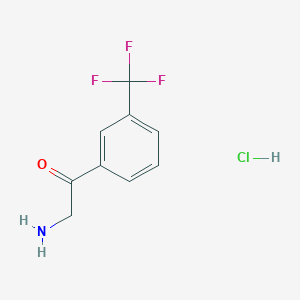

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)